REACTION_CXSMILES
|
[CH:1](=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.Br[CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C1C=CC=CC=1.CCOCC.[Zn]>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]([OH:10])[CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:3][CH:4]=1
|
Name
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solution
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Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the flask is warmed until the reaction starts
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
takes about an hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath and hydrolyzed by the addition of 250 ml of cold 10% sulfuric acid with vigorous stirring
|
Type
|
EXTRACTION
|
Details
|
the benzene solution is extracted twice with 63 ml of 5% sulfuric acid
|
Type
|
EXTRACTION
|
Details
|
The combined acid solution is extracted with 2 × 100 ml of ether
|
Type
|
WASH
|
Details
|
the combined ether and benzene solution is washed with 2 × 50 ml of saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
it is dried over sodium sulfate for 11/2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Most of the solvent is removed on an evaporator
|
Type
|
DISTILLATION
|
Details
|
The rest is distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(C(=O)OCC)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |